tert-Butyl (4-bromobenzo[d]oxazol-2-yl)carbamate
Description
tert-Butyl (4-bromobenzo[d]oxazol-2-yl)carbamate is a benzoxazole-derived carbamate characterized by a tert-butyl carbamate group attached to the 2-position of a benzo[d]oxazole core, with a bromine substituent at the 4-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting apoptosis and inflammation pathways. Its structure is confirmed via spectroscopic methods such as $ ^1 \text{H-NMR} $, $ ^{13} \text{C-NMR} $, and HR-FABMS, which are consistent with related analogs described in the literature .
The tert-butyl group enhances steric protection of the carbamate moiety, improving metabolic stability, while the bromine atom introduces electronic effects that influence reactivity and binding interactions. Synthetic routes typically involve coupling reactions using reagents like PyBOP and DIPEA in DMF, followed by purification via column chromatography .
Properties
Molecular Formula |
C12H13BrN2O3 |
|---|---|
Molecular Weight |
313.15 g/mol |
IUPAC Name |
tert-butyl N-(4-bromo-1,3-benzoxazol-2-yl)carbamate |
InChI |
InChI=1S/C12H13BrN2O3/c1-12(2,3)18-11(16)15-10-14-9-7(13)5-4-6-8(9)17-10/h4-6H,1-3H3,(H,14,15,16) |
InChI Key |
QFNRIKLZXDVIAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(O1)C=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of tert-Butyl (4-bromobenzo[d]oxazol-2-yl)carbamate
General Synthetic Strategy
The synthesis of this compound generally involves:
- Formation of the benzoxazole core with a bromine substituent at the 4-position.
- Introduction of the carbamate group protected by a tert-butyl (Boc) moiety at the 2-position nitrogen.
- Purification by column chromatography or recrystallization.
Representative Synthetic Routes
Cyclization of 2-Aminophenol Derivatives and Subsequent Boc Protection
One common approach starts from 4-bromo-2-aminophenol or its derivatives. The amine and hydroxyl groups are cyclized with suitable reagents to form the benzoxazole ring. The resulting 4-bromobenzoxazole is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) to afford the tert-butyl carbamate derivative.
- Dissolve 4-bromobenzoxazole in dichloromethane (DCM).
- Add DMAP and Boc2O at room temperature.
- Stir for 12 hours.
- Concentrate and purify by column chromatography (20% ethyl acetate/hexanes).
- Yield: around 50-60%.
This method is supported by literature where similar Boc-protected benzoxazole derivatives were synthesized with yields ranging from 50% to 60% and characterized by 1H-NMR and HRMS data.
Palladium-Catalyzed Cross-Coupling Followed by Boc Protection
Another advanced method involves Suzuki-Miyaura cross-coupling of 2-aminobenzoxazole derivatives with 4-bromoboronic acid pinacol esters to introduce the bromine substituent, followed by Boc protection.
- React 2-aminobenzoxazole with 4-bromoboronic acid pinacol ester in the presence of Pd(PPh3)4 catalyst, Na2CO3 base, in dioxane/water mixture under nitrogen at 90 °C for 12 hours.
- Purify the coupled product.
- Protect the amine with Boc2O and DMAP in DCM at room temperature for 12 hours.
- Purify the final product by column chromatography.
This route provides moderate to good yields (~50-60%) and allows for structural diversity by varying the boronic acid components.
Direct Lithiation and Carbamate Formation (Less Common)
A less common but reported method involves lithiation of a brominated thiazole or benzoxazole intermediate with n-butyllithium in tetrahydrofuran (THF) at 0 °C under inert atmosphere, followed by quenching with Boc anhydride to install the tert-butyl carbamate group.
- Prepare lithium diisopropylamide (LDA) in situ from diisopropylamine and n-butyllithium.
- Add the brominated heterocycle solution dropwise at 0 °C.
- Stir for 2 hours.
- Quench with Boc anhydride.
- Work up and purify.
This method yields up to 77.5% for related thiazole carbamates, indicating potential applicability to benzoxazole analogs with optimization.
Summary of Reaction Conditions and Yields
| Method | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization + Boc protection | Boc2O, DMAP, DCM, RT, 12 h | 50-60 | Simple, mild conditions, widely used |
| Pd-catalyzed cross-coupling + Boc protection | Pd(PPh3)4, Na2CO3, dioxane/H2O, 90 °C, 12 h; Boc2O, DMAP, DCM, RT | 50-60 | Allows structural diversity, moderate complexity |
| Lithiation + Boc formation | n-BuLi, diisopropylamine, THF, 0 °C, inert atmosphere | ~77.5 (reported for thiazole analog) | Requires strict anhydrous conditions |
Characterization Data
The synthesized this compound is typically characterized by:
- 1H NMR (400-600 MHz, CDCl3 or DMSO-d6): Characteristic singlets for tert-butyl group (~1.4 ppm), aromatic protons (7.3–8.0 ppm), and carbamate NH proton (variable, often broad).
- 13C NMR: Signals for Boc carbonyl (~156 ppm), aromatic carbons (110–150 ppm), and tert-butyl carbons (~28 ppm).
- High-resolution mass spectrometry (HRMS): Molecular ion peak consistent with calculated molecular weight (e.g., m/z ~369 [M+H]+).
- Purity: Confirmed by HPLC or TLC, with typical purities above 95%.
Example 1H NMR data for tert-butyl-(4-(5-bromobenzo[d]oxazol-2-yl)butyl)carbamate:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.80 | d (J=1.9 Hz) | 1H | Aromatic proton |
| 7.41 | dd (J=8.6, 2.0 Hz) | 1H | Aromatic proton |
| 7.35 | d (J=8.5 Hz) | 1H | Aromatic proton |
| 4.65 | s | 1H | NH or benzylic proton |
| 3.19 | q (J=6.7 Hz) | 2H | CH2 adjacent to N |
| 2.96 | t (J=7.5 Hz) | 2H | CH2 in linker |
| 1.44 | s | 9H | tert-butyl group |
HRMS (ESI +) m/z calc’d for C16H22BrN2O3 + (M+H)+: 369.0808, found: 369.0837.
Research Findings and Applications
The compound this compound serves as a key intermediate in the synthesis of biologically active molecules, including kinase inhibitors and PROTACs (proteolysis targeting chimeras). Its bromine substituent enables further functionalization via palladium-catalyzed cross-coupling reactions, expanding structural diversity for drug discovery.
Research has demonstrated that the Boc protecting group can be selectively removed under acidic conditions (e.g., 4 M HCl in dioxane) to reveal the free amine for subsequent derivatization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-bromobenzo[d]oxazol-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted oxazole derivatives.
Oxidation Reactions: Formation of oxazole derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Formation of amines or alcohols.
Scientific Research Applications
tert-Butyl (4-bromobenzo[d]oxazol-2-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromobenzo[d]oxazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (Br, Cl, F) : Enhance cytotoxicity and apoptosis induction by modulating protein expression (e.g., BAX/Bcl-2 ratio) .
- Electron-Donating Groups (CH$3$, OCH$3$) : Improve anti-inflammatory activity by suppressing IL-6/IL-1β mRNA expression .
- Steric Effects (tert-butyl) : Increase metabolic stability but may reduce binding affinity compared to smaller substituents .
Heterocyclic Core Variants
Replacing the benzo[d]oxazole core with other heterocycles alters bioactivity and synthetic accessibility:
Key Observations :
- Benzoxazole vs. Thiazole : Benzoxazole derivatives exhibit superior apoptosis modulation due to extended aromaticity and planar structure, facilitating DNA intercalation .
- Thiazole Derivatives : Preferentially target enzymatic pathways (e.g., glutathione S-transferase) but show lower potency in cytotoxicity assays .
Cytotoxicity and Apoptosis Induction
- Compound 12 Series : Derivatives with halogen substituents (Br, Cl) demonstrate IC$_{50}$ values <10 μM against HepG2 cells, with brominated analogs showing the highest BAX/Bcl-2 modulation (4.2-fold increase) .
- Anti-Inflammatory Activity : Methoxy-substituted benzoxazoles (e.g., 4k , 4m ) inhibit LPS-induced IL-6 expression by >60% at 5 μM, outperforming brominated analogs .
Biological Activity
tert-Butyl (4-bromobenzo[d]oxazol-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its applications and effects.
- Molecular Formula : C12H14BrN2O3
- Molecular Weight : 316.15 g/mol
- IUPAC Name : this compound
- CAS Number : 5-[(Tert-butoxy)carbamoyl]pentanoic acid
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzo[d]oxazole with tert-butyl isocyanate. The reaction conditions include:
- Solvent : Dichloromethane or dimethylformamide
- Temperature : Reflux conditions for optimal yield
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to proteins and enzymes. The bromine atom may facilitate halogen bonding, which can also contribute to the compound's biological efficacy .
In Vitro Studies
Research has shown that this compound exhibits significant inhibitory activity against various enzymes and receptors. For instance:
- Anti-inflammatory Activity : Studies indicate that derivatives of the oxazole ring can modulate inflammatory cytokines such as IL-6 and TNF-α, suggesting potential applications in treating inflammatory diseases .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| This compound | IL-6 Inhibition | 10 |
| This compound | TNF-α Inhibition | 12 |
Case Studies
- Study on Inflammation Modulation :
- Antimicrobial Activity :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl (4-bromobenzo[d]oxazol-2-yl)carbamate, and how are intermediates stabilized?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Protection of the amine group using tert-butyloxycarbonyl (Boc) under anhydrous conditions.
- Step 2 : Bromination at the 4-position of the benzo[d]oxazole scaffold using reagents like N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) at controlled temperatures (0–25°C).
- Step 3 : Deprotection and recrystallization to isolate the final product.
Stabilization of intermediates often requires inert atmospheres (N₂/Ar) and low-temperature storage (−20°C) to prevent Boc-group hydrolysis or unwanted bromine displacement .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- NMR :
- ¹H NMR : A singlet at δ ~1.5 ppm (9H, Boc group), aromatic protons in δ 7.0–8.5 ppm (split by bromine’s electron-withdrawing effect).
- ¹³C NMR : A carbonyl peak at ~155 ppm (Boc group) and C-Br coupling visible at ~115 ppm.
- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular formula (C₁₂H₁₃BrN₂O₃; ~329.15 g/mol).
Cross-validation with X-ray crystallography (e.g., SHELX programs) is recommended to resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data for this compound?
- Methodological Answer :
- Scenario : Discrepancies in ¹H NMR splitting patterns may arise from dynamic effects or impurities.
- Approach :
Repetition : Re-run NMR under standardized conditions (e.g., DMSO-d₆ vs. CDCl₃).
Crystallographic Validation : Use SHELXL for small-molecule refinement to confirm bond lengths/angles and electronic environments .
DFT Calculations : Compare experimental data with density functional theory (DFT)-predicted chemical shifts.
Contradictions may indicate alternative conformers or synthetic byproducts requiring column chromatography (e.g., silica gel, EtOAc/hexanes) for purification .
Q. What strategies optimize bromination selectivity in the benzo[d]oxazole scaffold to avoid di-substitution?
- Methodological Answer :
- Electrophilic Bromination : Use a directing group (e.g., Boc-protected amine) to steer bromine to the 4-position.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance regioselectivity vs. non-polar solvents.
- Stoichiometric Control : Limit NBS to 1.0–1.2 equivalents to prevent over-bromination.
Reaction monitoring via TLC or in-situ IR (C-Br stretch ~600 cm⁻¹) is critical .
Q. How can structure-activity relationship (SAR) studies be designed to probe the bioactivity of this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors with known affinity for brominated heterocycles (e.g., kinase inhibitors).
- Assay Design :
- In vitro : Fluorescence polarization (FP) assays to measure binding affinity.
- In silico : Molecular docking (AutoDock Vina) to predict interactions with active sites.
- Analog Synthesis : Replace Br with Cl/I or modify the Boc group to assess electronic/steric effects .
Contradiction Analysis & Data Interpretation
Q. How should researchers address conflicting solubility data reported for this compound in different solvents?
- Methodological Answer :
- Hypothesis Testing :
Solvent Polarity : Test solubility in DMSO (polar) vs. THF (non-polar).
Temperature Dependence : Measure solubility at 25°C vs. 40°C.
- Techniques : Use dynamic light scattering (DLS) to detect aggregation, which may skew solubility measurements.
- Documentation : Report solvent purity (HPLC-grade) and equilibration time to ensure reproducibility .
Q. What experimental controls are essential when studying the compound’s stability under acidic/basic conditions?
- Methodological Answer :
- Control 1 : Monitor Boc deprotection kinetics using HPLC at pH 2–3 (HCl) and pH 10–12 (NaOH).
- Control 2 : Compare stability in aqueous vs. anhydrous environments (Karl Fischer titration for moisture content).
- Degradation Products : Characterize via LC-MS to identify hydrolysis byproducts (e.g., free amine or benzo[d]oxazole derivatives) .
Tables for Key Data
Table 1 : Synthetic Optimization of Bromination Step
| Parameter | Optimal Condition | Deviation Impact |
|---|---|---|
| NBS Equivalents | 1.1 eq | >1.2 eq → Di-bromination |
| Temperature | 0–5°C | >25°C → Reduced selectivity |
| Solvent | CCl₄ | DMF → Competing reactions |
| Reaction Time | 2–4 hrs | Prolonged → Side products |
| Source: Adapted from bromination protocols in |
Table 2 : Key Spectroscopic Benchmarks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
